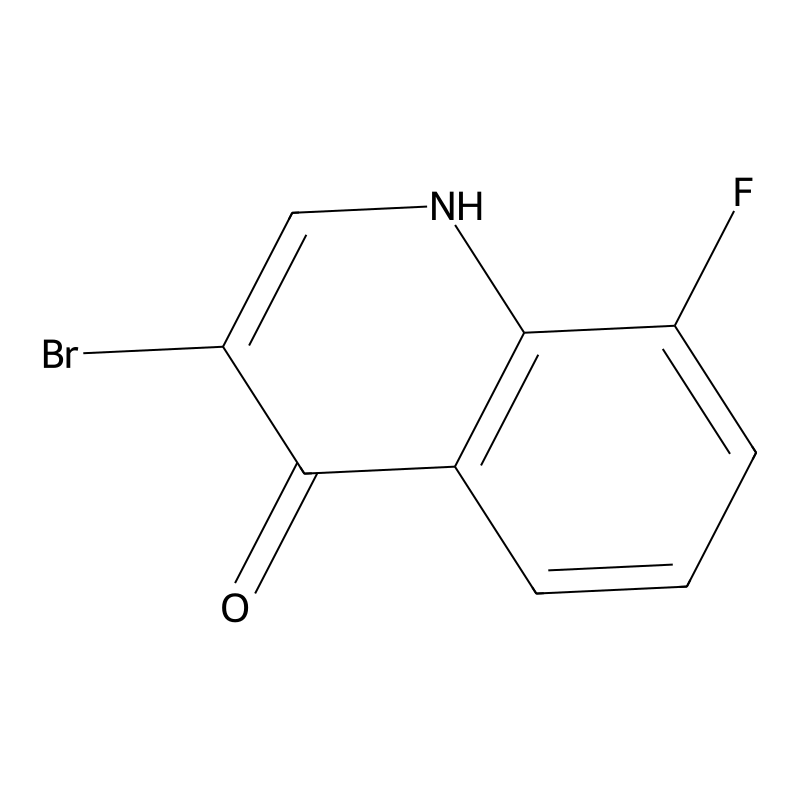3-Bromo-8-fluoro-4-hydroxyquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
“3-Bromo-8-fluoro-4-hydroxyquinoline” is a chemical compound with the molecular formula C9H5BrFNO . It’s a type of fluorinated building block . The compound is used for research purposes .
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as “3-Bromo-8-fluoro-4-hydroxyquinoline”, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity . This review focuses on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
3-Bromo-8-fluoro-4-hydroxyquinoline is a chemical compound belonging to the class of halogenated quinolines, with the molecular formula and a molecular weight of approximately 242.04 g/mol. This compound features a quinoline backbone, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of bromine and fluorine substituents, along with a hydroxyl group at the 4-position, contributes to its unique chemical properties and biological activities. It typically appears as a yellow crystalline solid, exhibiting sparing solubility in water while being soluble in organic solvents like ethanol and acetone.
The chemistry of 3-Bromo-8-fluoro-4-hydroxyquinoline involves various reactions typical of quinoline derivatives. Key reactions include:
- Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich nature of the aromatic system. For instance, bromination can occur at positions on the quinoline ring.
- Formation of Heterocycles: It can participate in cyclization reactions leading to the formation of various nitrogen-containing heterocycles.
- Reactivity with Thiocyanogen: The compound can react with thiocyanogen, yielding derivatives that may exhibit distinct biological activities.
3-Bromo-8-fluoro-4-hydroxyquinoline has been studied for its significant biological activities:
- Antibacterial Properties: It has demonstrated efficacy against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity: The compound shows potential against fungi such as Candida albicans.
- Anticancer Effects: Research indicates that it possesses cytotoxic effects on various cancer cell lines, including those from breast and lung cancers. Its mechanisms include apoptosis induction and inhibition of cell proliferation .
- Antiviral Activity: Preliminary studies suggest activity against viruses like hepatitis B virus and human immunodeficiency virus.
The synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline typically involves several steps:
- Bromination of 8-Fluoroquinoline: This is carried out using bromine in the presence of an acid catalyst (e.g., hydrobromic acid), leading to the formation of an intermediate.
- Subsequent Reactions: The intermediate can undergo further transformations, including reactions with fluorine gas or other fluorinating agents.
- Characterization Techniques: The final product is characterized using spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
3-Bromo-8-fluoro-4-hydroxyquinoline finds applications in various fields:
- Pharmaceutical Development: Due to its biological activities, it is explored as a lead compound for developing new antimicrobial and anticancer agents.
- Chemical Research: It serves as a precursor in synthesizing other nitrogen-containing heterocycles with potential pharmaceutical applications .
The interactions of 3-Bromo-8-fluoro-4-hydroxyquinoline with biological targets are an area of ongoing research. Studies have indicated that it may interact with various enzymes and receptors involved in cellular processes, contributing to its antimicrobial and anticancer effects. Detailed mechanistic studies are required to elucidate these interactions fully.
Similar Compounds
Several compounds share structural similarities with 3-Bromo-8-fluoro-4-hydroxyquinoline, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antimicrobial, anticancer |
| 7-Bromoquinolin | Bromine at position 7 | Antibacterial |
| 5-Fluoroquinolin | Fluorine at position 5 | Antiviral |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Antifungal |
| 6-Bromo-2-methylquinoline | Methyl group at position 2, bromine at position 6 | Antimicrobial |
These compounds are notable for their varied biological activities and potential applications in medicinal chemistry, highlighting the importance of structural modifications in enhancing efficacy .
XLogP3
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]
Pictograms


Corrosive;Irritant








